Comparative Affinity for the AcrA Efflux Pump Component: Wander vs. Novobiocin
Wander (NSC-60339) demonstrates a specific, albeit moderate, binding affinity for the AcrA membrane fusion protein of the AcrAB-TolC efflux pump. In a direct head-to-head comparison using Surface Plasmon Resonance (SPR), Wander bound to AcrA with a dissociation constant (KD) of 78 μM. This affinity is measurably lower than that of novobiocin, a known AcrA binder, which exhibited a KD of 4.3 μM under the same conditions (pH 6.0) [1]. This quantitative difference in binding affinity is critical for experimental design, as it dictates the effective concentration range required to modulate efflux pump function and may explain differences in their potentiating effects.
| Evidence Dimension | Binding Affinity (KD) to AcrA protein |
|---|---|
| Target Compound Data | 78 μM |
| Comparator Or Baseline | Novobiocin, 4.3 μM |
| Quantified Difference | 18.1-fold higher KD (lower affinity) for Wander |
| Conditions | Surface Plasmon Resonance (SPR) at pH 6.0 |
Why This Matters
This quantifies Wander's potency as an AcrA binder, enabling precise concentration selection for experiments and differentiating it from the more potent binder novobiocin.
- [1] Abdali, N., Parks, J. M., Haynes, K. M., Chaney, J. L., Green, A. T., Wolloscheck, D., ... & Zgurskaya, H. I. (2017). Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump. ACS Infectious Diseases, 3(1), 89-98. View Source
